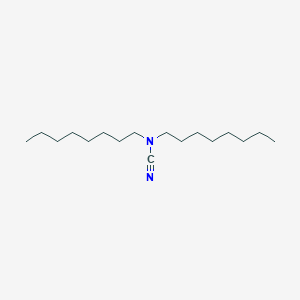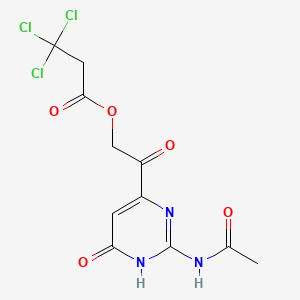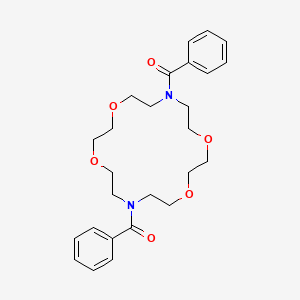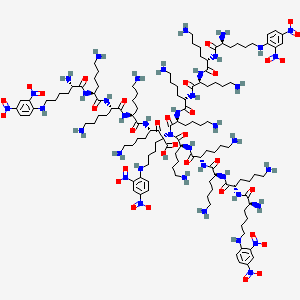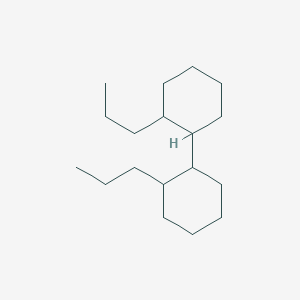
2,2'-Dipropyl-1,1'-bi(cyclohexane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dipropyl-1,1’-bi(cyclohexane): is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single bond, with each ring having a propyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dipropyl-1,1’-bi(cyclohexane) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the cyclohexane rings. This reaction requires specific light wavelengths and catalysts to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of 2,2’-Dipropyl-1,1’-bi(cyclohexane) may involve large-scale cyclization processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dipropyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclohexane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexanes.
Scientific Research Applications
2,2’-Dipropyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dipropyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
1,1’-Bi(cyclohexane): Similar to 2,2’-Dipropyl-1,1’-bi(cyclohexane) but without the propyl groups.
2,2’-Dimethyl-1,1’-bi(cyclohexane): Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 2,2’-Dipropyl-1,1’-bi(cyclohexane) is unique due to the presence of propyl groups on the second carbon atoms of each cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
87207-56-5 |
|---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
1-propyl-2-(2-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-3-9-15-11-5-7-13-17(15)18-14-8-6-12-16(18)10-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
GGKPFLVCZUJWHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1C2CCCCC2CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


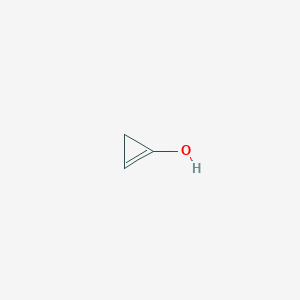
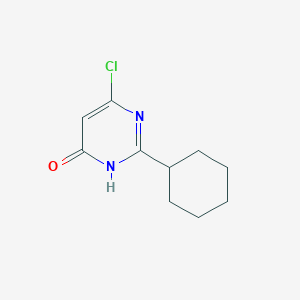
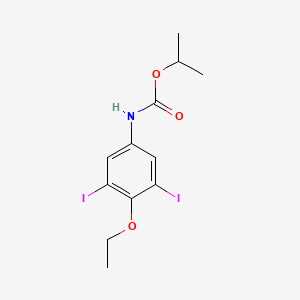
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
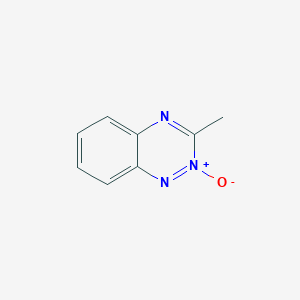

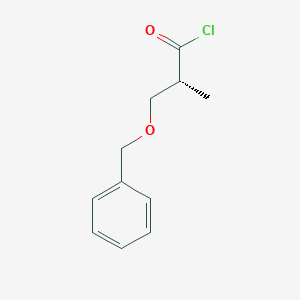
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
